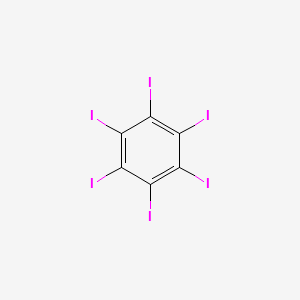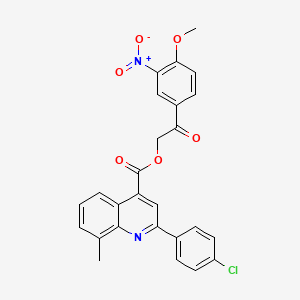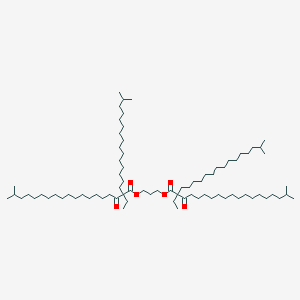
Trimethylolpropane triisooctadecanoate, AldrichCPR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a triester derived from trimethylolpropane and isooctadecanoic acid. This compound is known for its use in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Trimethylolpropane triisooctadecanoate is synthesized through the esterification of trimethylolpropane with isooctadecanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and removing water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of trimethylolpropane triisooctadecanoate involves large-scale esterification reactors where trimethylolpropane and isooctadecanoic acid are mixed in the presence of an acid catalyst. The reaction mixture is heated, and water is continuously removed to ensure complete esterification. The final product is then purified through distillation or other separation techniques to obtain high-purity trimethylolpropane triisooctadecanoate .
化学反応の分析
Types of Reactions
Trimethylolpropane triisooctadecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions where the ester groups are exchanged with other alcohols or acids .
Common Reagents and Conditions
Esterification: Involves trimethylolpropane and isooctadecanoic acid with an acid catalyst (e.g., sulfuric acid) at 60-80°C.
Hydrolysis: Requires water and a base (e.g., sodium hydroxide) to break the ester bonds, forming trimethylolpropane and isooctadecanoic acid.
Transesterification: Utilizes other alcohols or acids in the presence of a catalyst (e.g., sodium methoxide) to exchange ester groups.
Major Products Formed
Esterification: Trimethylolpropane triisooctadecanoate.
Hydrolysis: Trimethylolpropane and isooctadecanoic acid.
Transesterification: New esters depending on the alcohols or acids used.
科学的研究の応用
Trimethylolpropane triisooctadecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a lubricant base stock due to its excellent thermal stability and low volatility.
Biology: Employed in the formulation of biolubricants that are biodegradable and environmentally friendly.
Industry: Utilized in the production of high-performance lubricants, hydraulic fluids, and metalworking fluids.
作用機序
The mechanism of action of trimethylolpropane triisooctadecanoate involves its ability to form a stable film on surfaces, reducing friction and wear. Its molecular structure allows it to interact with metal surfaces, providing a protective layer that prevents oxidation and corrosion. The ester bonds in the compound contribute to its thermal stability and resistance to degradation under high temperatures .
類似化合物との比較
Similar Compounds
Trimethylolpropane tris(3-mercaptopropionate): Another triester of trimethylolpropane, used as a crosslinking agent in polymer chemistry.
Trimethylolpropane trioleate: Used as a biolubricant with similar properties but derived from oleic acid.
Uniqueness
Trimethylolpropane triisooctadecanoate is unique due to its high molecular weight and the presence of long-chain isooctadecanoic acid esters. This gives it superior lubricating properties and thermal stability compared to other trimethylolpropane esters. Its ability to form a stable, protective film on metal surfaces makes it particularly valuable in high-performance lubricant applications .
特性
分子式 |
C79H152O6 |
|---|---|
分子量 |
1198.0 g/mol |
IUPAC名 |
3-[2-ethyl-18-methyl-2-(14-methylpentadecyl)-3-oxononadecanoyl]oxypropyl 2-ethyl-18-methyl-2-(14-methylpentadecyl)-3-oxononadecanoate |
InChI |
InChI=1S/C79H152O6/c1-11-78(66-57-49-41-33-25-17-21-29-37-45-53-62-72(7)8,74(80)64-55-47-39-31-23-15-13-19-27-35-43-51-60-70(3)4)76(82)84-68-59-69-85-77(83)79(12-2,67-58-50-42-34-26-18-22-30-38-46-54-63-73(9)10)75(81)65-56-48-40-32-24-16-14-20-28-36-44-52-61-71(5)6/h70-73H,11-69H2,1-10H3 |
InChIキー |
XKBGOZUEVBYOMF-UHFFFAOYSA-N |
正規SMILES |
CCC(CCCCCCCCCCCCCC(C)C)(C(=O)CCCCCCCCCCCCCCC(C)C)C(=O)OCCCOC(=O)C(CC)(CCCCCCCCCCCCCC(C)C)C(=O)CCCCCCCCCCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-2-(4-butoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050217.png)
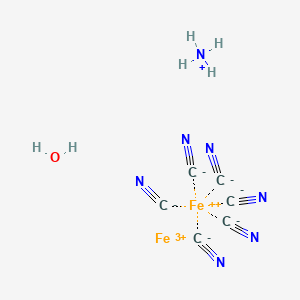
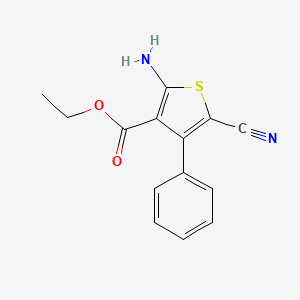
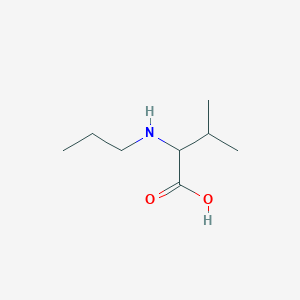
![2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B12050230.png)
![3-(4-methoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12050236.png)
![2-[(2-Furylmethyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12050237.png)
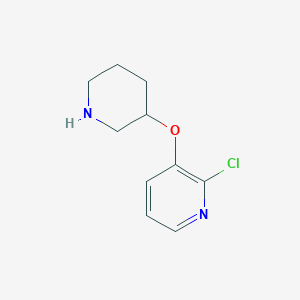
![8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12050251.png)
